molecular formula C10H7BrClF3O B595364 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one CAS No. 1228788-14-4

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one

Cat. No.: B595364
CAS No.: 1228788-14-4
M. Wt: 315.514
InChI Key: FMDTWPZGPMFUQO-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is an organic compound with the molecular formula C10H7BrClF3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a butanone backbone. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one typically involves the reaction of 2-bromo-5-chlorobenzene with trifluoroacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles. This property makes it useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • 1-(2-Bromo-5-chlorophenyl)ethanone
  • 1-(2-Bromo-5-chlorophenyl)pyrrolidine
  • 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane

Uniqueness: 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research and development .

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDTWPZGPMFUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A THF solution of sodium bis(trimethylsilyl)amide (1.0M, 194 mL, 194 mmol) was added dropwise to a −78° C. THF (400 mL) solution containing methyl 2-bromo-5-chlorobenzoate (16.10 g, 64.5 mmol) and 4,4,4-trifluorobutyric acid (9.17 g, 64.5 mmol). After stirring for 15 minutes at −78° C. the solution was warmed to 0° C. and stirred for an additional 2 hours. The reaction was quenched with an excess of aqueous 1N HCl (ca 400 mL) and stirred overnight at room temperature. The solution was concentrated to remove the majority of the THF. The solution was then diluted with EtOAc and washed with 1N NaHCO3 (twice) and brine. The organic phase was then dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated compound (solid). 1H NMR (500 MHz, CDCl3): δ 7.58 (d, J=8.4 Hz, 1H); 7.41 (d, J=2.5 Hz, 1H); 7.33 (dd, J=8.5, 2.5 Hz, 1H); 3.22 (t, J=7.8 Hz, 2H); 2.68-2.56 (m, 2H).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
194 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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